molecular formula C16H13BrClNO2 B2715671 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326872-18-7

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2715671
CAS RN: 1326872-18-7
M. Wt: 366.64
InChI Key: FPPOJRWJQUEBCS-UHFFFAOYSA-N
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Description

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines. It has been of great interest to researchers due to its potential application in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been focused on the synthesis and structural analysis of benzoxazepine derivatives. For instance, the practical synthesis of orally active antagonists showcases the methodologies for creating complex structures that include 7-bromo-1,4-benzoxazepine derivatives as key intermediates, demonstrating their utility in medicinal chemistry (Ikemoto et al., 2005). Similarly, unexpected bromine migration during the synthesis of thieno[3,4‐b][1,5]benzoxazepin-10-ones highlights the complexities and surprises encountered in synthetic organic chemistry (Press & Eudy, 1981). The process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor indicates the compound's relevance in the development of pharmaceuticals (Naganathan et al., 2015).

Pharmacological Potential

Although specifics on 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one were not directly available, research on related benzoxazepine derivatives has shown pharmacological potentials, such as dopaminergic activity, indicating the importance of these compounds in neuroscience and potential therapeutic applications. The study of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines for their dopaminergic activity suggests the pharmacological relevance of benzoxazepine derivatives in modulating dopamine receptors (Pfeiffer et al., 1982).

Modulation of Receptor-Mediated Currents

The modulation of GABA_A receptor-mediated currents by phenazepam and its metabolites, although not directly related to the compound , provides an example of how structurally similar benzodiazepine derivatives can influence neurotransmitter receptors, suggesting potential areas of research for benzoxazepine derivatives in understanding receptor dynamics and neuropharmacology (Kopanitsa et al., 2001).

properties

IUPAC Name

7-bromo-4-[(3-chlorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c17-13-4-5-15-12(7-13)9-19(16(20)10-21-15)8-11-2-1-3-14(18)6-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPOJRWJQUEBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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